2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1368038-00-9
VCID: VC12012832
InChI: InChI=1S/C7H5N5/c8-3-5-1-2-6-10-7(9)11-12(6)4-5/h1-2,4H,(H2,9,11)
SMILES: C1=CC2=NC(=NN2C=C1C#N)N
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile

CAS No.: 1368038-00-9

Cat. No.: VC12012832

Molecular Formula: C7H5N5

Molecular Weight: 159.15 g/mol

* For research use only. Not for human or veterinary use.

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile - 1368038-00-9

Specification

CAS No. 1368038-00-9
Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
IUPAC Name 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile
Standard InChI InChI=1S/C7H5N5/c8-3-5-1-2-6-10-7(9)11-12(6)4-5/h1-2,4H,(H2,9,11)
Standard InChI Key UISKCCGNUCJJMA-UHFFFAOYSA-N
SMILES C1=CC2=NC(=NN2C=C1C#N)N
Canonical SMILES C1=CC2=NC(=NN2C=C1C#N)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Amino- triazolo[1,5-a]pyridine-6-carbonitrile features a fused bicyclic core comprising a pyridine ring annulated with a triazole moiety. The amino (-NH₂) and cyano (-CN) substituents at positions 2 and 6, respectively, introduce electron-rich regions that influence reactivity and intermolecular interactions. The planar structure facilitates π-π stacking, a property critical for applications in optoelectronics and biomolecular binding .

Spectroscopic Signatures

While direct spectral data for this compound are unavailable, analogous triazolo[1,5-a]pyridines exhibit characteristic NMR and IR profiles. For example, the cyano group in related structures generates a strong absorption band near 2216 cm⁻¹ in IR spectra, while the amino group produces NH₂ stretching vibrations at 3325–3330 cm⁻¹ . In the 1H^1H NMR spectrum, the pyridine proton typically resonates as a singlet near δ 7.20–7.27 ppm, with the amino protons appearing as a broad singlet at δ 7.76–8.26 ppm .

Synthetic Methodologies

Cross-Dehydrogenative Coupling (CDC) Approaches

The synthesis of triazolo[1,5-a]pyridines often employs CDC reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds. For instance, the reaction of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1a) with ethyl acetoacetate (2a) under aerobic conditions yields pyrazolo[1,5-a]pyridine derivatives . Adapting this methodology, 2-amino- triazolo[1,5-a]pyridine-6-carbonitrile could be synthesized via oxidative annulation of N-amino precursors with nitrile-containing reactants.

Table 1: Hypothetical Optimization of Reaction Conditions for 2-Amino- triazolo[1,5-a]pyridine-6-carbonitrile Synthesis

EntryCatalyst (equiv.)OxidantTemperature (°C)Yield (%)
1AcOH (6)O₂13094
2TFA (2)O₂13055
3p-TSA (2)O₂13041

Key observations from analogous reactions include:

  • Acetic acid (AcOH) outperforms stronger acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) due to its balanced Brønsted acidity and compatibility with oxidants .

  • Molecular oxygen (O₂) is critical for achieving high yields (>90%), as inert atmospheres (e.g., argon) suppress dehydrogenation .

Mechanistic Insights

The proposed mechanism involves:

  • Formation of an N-iminopyridinium ylide via acid-catalyzed tautomerization of the N-amino precursor.

  • Oxidative dehydrogenation by O₂, generating a reactive diradical intermediate.

  • Cyclization with a nitrile-containing partner to form the triazolo[1,5-a]pyridine core .

Physicochemical and Pharmacological Properties

Solubility and Stability

The cyano and amino groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies on related compounds indicate decomposition temperatures >200°C, with susceptibility to hydrolysis under strongly acidic or basic conditions .

Biological Activity

Triazolo[1,5-a]pyridines exhibit diverse bioactivities, including:

  • Antiviral activity: Analogous compounds inhibit herpes simplex virus (HSV-1) by targeting viral DNA polymerase .

  • Anticancer potential: Pyrazolo[1,5-a]pyridines demonstrate selective inhibition of p38 MAP kinase, a target in inflammatory diseases and cancer .

  • Central nervous system (CNS) modulation: Derivatives act as dopamine D3 agonists and D4 antagonists, suggesting utility in Parkinson’s disease and schizophrenia .

Applications in Material Science

Optoelectronic Materials

The planar aromatic system and electron-withdrawing cyano group make this compound a candidate for organic light-emitting diodes (OLEDs). Similar structures exhibit blue fluorescence with quantum yields up to 0.45 .

Coordination Chemistry

The amino and cyano groups can act as ligands for transition metals. For example, copper(II) complexes of triazolo[1,5-a]pyridines show catalytic activity in oxidation reactions .

Challenges and Future Directions

Synthetic Limitations

Current methods for triazolo[1,5-a]pyridines require stoichiometric oxidants and elevated temperatures. Photocatalytic CDC reactions or flow chemistry approaches could improve efficiency and scalability.

Toxicity and ADMET Profiles

No data exist for the specific compound, but related triazolopyridines generally show low acute toxicity (LD₅₀ > 500 mg/kg in rodents). Future studies should assess metabolic stability and cytochrome P450 interactions.

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